5-Chloro-3,6-difluoropyridin-2-amine
Overview
Description
5-Chloro-3,6-difluoropyridin-2-amine is an organic compound with the molecular formula C5H3ClF2N2 . This chemical is classified as a pyridine and is mostly used in the pharmaceutical industry. It acts as an intermediate in the synthesis of various drugs.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with chlorine and fluorine substituents . The InChI code for this compound is 1S/C5H3ClF2N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 164.54 . It has a predicted density of 1.562±0.06 g/cm3 and a predicted boiling point of 216.3±35.0 °C .Scientific Research Applications
Synthesis and Chemical Reactions :
- Li Sheng-song (2010) improved the synthetic technology of a similar compound, 3,5-dichloro-2,6-difluoropyridin-4-amine, highlighting advancements in yield and process efficiency (Li Sheng-song, 2010).
- The study by Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the selective amination of polyhalopyridines, emphasizing the chemoselectivity of the process (Jianguo Ji et al., 2003).
Material Properties and Applications :
- Zhao Ku (2015) synthesized new energetic compounds using 2-chloro-3,5-dinitro-pyridin-4-amine, highlighting their potential in explosive materials (Zhao Ku, 2015).
- The research by M. Ibrahim et al. (2022) utilized a chlorinated compound for constructing novel heterocyclic systems, suggesting applications in antimicrobial and anticancer activities (M. Ibrahim et al., 2022).
Novel Syntheses and Derivatives :
- The study by Mi Zhi-yuan (2010) focused on the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, indicating the versatility of chlorinated pyridines in chemical synthesis (Mi Zhi-yuan, 2010).
- K. Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, demonstrating potential anticancer applications (K. Chavva et al., 2013).
Safety and Hazards
properties
IUPAC Name |
5-chloro-3,6-difluoropyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBWTBQUJBHTHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)F)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.